N-(2-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Overview
Description
N-(2-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as FMP-TZTP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of tetrazole-based compounds, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-(2-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the development and progression of various diseases. For example, N-(2-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been found to exert its pharmacological effects by modulating various biochemical and physiological processes in the body. For example, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation. Moreover, N-(2-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been found to increase the levels of certain neurotransmitters in the brain, which are involved in the regulation of pain and seizure activity.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is its broad spectrum of pharmacological activities, which makes it a promising candidate for the development of novel therapeutics. Moreover, N-(2-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been found to exhibit good bioavailability and pharmacokinetic properties, which are essential for the development of drugs. However, the limitations of N-(2-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research on N-(2-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide. One of the major areas of research is the development of novel therapeutic agents based on N-(2-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide for the treatment of various diseases, such as cancer, inflammation, and epilepsy. Moreover, further studies are needed to determine the exact mechanism of action of N-(2-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide and its potential toxicity. Additionally, the development of new synthetic methods for N-(2-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide and its analogs can lead to the discovery of new pharmacologically active compounds.
Scientific Research Applications
N-(2-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to possess potent anticancer activity against various cancer cell lines. Moreover, N-(2-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has been found to be effective in the treatment of neuropathic pain and epilepsy.
properties
IUPAC Name |
N-(2-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-25-15-9-5-2-6-11(15)10-12(16-20-22-23-21-16)17(24)19-14-8-4-3-7-13(14)18/h2-9,12H,10H2,1H3,(H,19,24)(H,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXHMANDBPISSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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